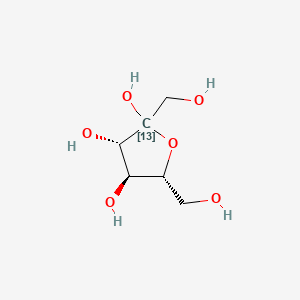

D-(2-~13~C)Fructofuranose

描述

D-(2-~13~C)Fructofuranose is a labeled isotopologue of fructofuranose, where the carbon-13 isotope is incorporated at the second carbon position. This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to the presence of the carbon-13 isotope, which provides a distinct signal in NMR spectra.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-(2-~13~C)Fructofuranose typically involves the incorporation of carbon-13 labeled precursors. One common method is the enzymatic conversion of carbon-13 labeled glucose to fructose using glucose isomerase. The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 30-60°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The microorganisms metabolize the substrates to produce the labeled fructofuranose, which is then extracted and purified using chromatographic techniques.

化学反应分析

Production of 5-Hydroxymethylfurfural (5-HMF)

- Reaction : D-Fructose, including its labeled variants, can be converted into 5-HMF through dehydration reactions . This reaction is significant in food chemistry and biomass processing .

- Solvent Effect : The reaction pathway and products vary depending on the solvent used .

- DMSO : In dimethyl sulfoxide (DMSO), D-fructose is initially converted into 3,4-dihydroxy-2-dihydroxymethyl-5-hydroxymethyltetrahydrofuran (a compound with no double bond), then dehydrated into 4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde (containing one double bond), and finally into 5-HMF .

- Water : In water, the reaction produces D-glucose along with 5-HMF. Levulinic and formic acids are also produced in the later stages .

- Methanol : The rate of dehydration of D-fructose is faster in methanol than in water .

- Mechanism : The conversion of D-fructose to 5-HMF involves several intermediates, and the reaction mechanism can be influenced by catalysts and the presence of oxygen . Studies using 13C NMR have identified key intermediates in this process .

- Role of DMSO : While it was initially suggested that DMSO acts as a catalyst, it has been shown that the acidic species produced by DMSO decomposition in the presence of oxygen are the actual catalysts .

- 13C NMR Spectroscopy : By using D-(2-13C)Fructose, researchers can track the formation and conversion of these intermediates using 13C NMR .

Isomerization Reactions

- Isomers of Fructose : D-fructose exists in various isomeric forms, including open-chain and ring structures (furanose and pyranose forms) .

- Equilibrium : The distribution of these isomers is influenced by temperature and solvent .

- In Honey : In honey, fructose can undergo non-enzymatic reactions, including isomerization and the formation of diacarbonyl molecules .

- Monitoring Isomers : 13C NMR spectroscopy can distinguish and quantify these isomers, providing insights into the isomerization pathways .

Hydrolysis

- Enzymatic Hydrolysis : Fructofuranosidases can hydrolyze sucrose and release fructose . β-fructofuranosidase from various organisms has been studied for its biochemical characteristics and structural analysis .

- Di-D-Fructofuranose Dianhydride : Enzymes can also hydrolyze di-D-fructofuranose derivatives .

Other Reactions

- Conversion to D-Psicose : D-fructose can be converted to D-psicose via enzyme-catalyzed epimerization .

- Synthesis of 1-Deoxymannojirimycin : D-fructose can be used as a starting material for synthesizing 1-deoxymannojirimycin, an important compound with various applications .

- Esterification : Fructose can be used in esterification reactions .

- Metabolic Flux Analysis: 13C-labeled fructose is used in metabolic flux analysis to quantify intracellular fluxes in cells .

Data Table: 13C NMR Chemical Shifts of Fructose Forms

| Fructose Form | Chemical Shift (ppm) |

|---|---|

| α-D-Fructopyranose | (Refer to source ) |

| β-D-Fructopyranose | (Refer to source ) |

| β-D-Fructofuranose | (Refer to source ) |

Note: Consult the original reference for the specific values, as they can vary based on experimental conditions .

The use of D-(2-13C)Fructofuranose in these reactions allows for detailed mechanistic studies, providing valuable insights into the complex chemistry of fructose and its derivatives .

科学研究应用

D-(2-~13~C)Fructofuranose is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:

Chemistry: Used in NMR spectroscopy to study the structure and dynamics of carbohydrates.

Biology: Employed in metabolic studies to trace the pathways of fructose metabolism in organisms.

Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.

Industry: Applied in the development of labeled compounds for use in pharmaceuticals and diagnostics.

作用机制

The mechanism of action of D-(2-~13~C)Fructofuranose involves its metabolism in biological systems. The carbon-13 label allows for the tracking of the compound through various metabolic pathways using NMR spectroscopy. This provides insights into the molecular targets and pathways involved in fructose metabolism, including glycolysis and the pentose phosphate pathway.

相似化合物的比较

D-Glucose: Another common monosaccharide used in metabolic studies.

D-Mannose: Similar in structure to fructofuranose but differs in the arrangement of hydroxyl groups.

D-Galactose: A monosaccharide that is part of lactose and has different metabolic pathways.

Uniqueness: D-(2-~13~C)Fructofuranose is unique due to the incorporation of the carbon-13 isotope, which provides a distinct advantage in NMR spectroscopy and metabolic studies. This allows for precise tracking and analysis of metabolic processes, making it a valuable tool in research.

生物活性

D-(2-^13C)Fructofuranose is a labeled form of fructofuranose that is utilized in various biochemical and metabolic studies, particularly in the context of carbohydrate metabolism. This compound plays a significant role in understanding metabolic pathways, enzyme interactions, and the physiological effects of fructose derivatives.

D-(2-^13C)Fructofuranose is an isomer of fructose characterized by the presence of a carbon-13 isotope at the second carbon position. This labeling allows for enhanced detection and analysis using nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in metabolic flux analysis and other biochemical investigations .

Biological Activity

Metabolic Role:

D-fructofuranose, along with its derivatives, participates in several key metabolic pathways. It is primarily involved in glycolysis and gluconeogenesis, where it acts as a substrate for various enzymatic reactions. The compound serves as an allosteric regulator for enzymes such as pyruvate kinase, enhancing glycolytic activity.

Enzyme Interactions:

Research indicates that D-(2-^13C)Fructofuranose interacts with multiple enzymes involved in carbohydrate metabolism. For instance, studies have shown that it can be hydrolyzed by β-fructofuranosidases, leading to the production of fructooligosaccharides, which have prebiotic properties . The enzyme exhibits broad substrate specificity and can catalyze the hydrolysis of sucrose and other oligosaccharides .

Antioxidant Properties:

D-fructofuranose has also been implicated in antioxidant activity through iron chelation. It can bind to Fe(II) ions, potentially mitigating oxidative stress associated with neurodegenerative diseases. This property highlights its significance beyond mere carbohydrate metabolism.

Case Studies

-

Metabolic Flux Analysis in Cancer Cells:

A study utilizing D-(2-^13C)Fructofuranose in metabolic flux analysis demonstrated its effectiveness in tracking glucose metabolism in cancer cells. The carbon-13 labeling allowed researchers to quantify intracellular fluxes and assess how cancer cells adapt their metabolism to support rapid growth . -

Characterization of Enzymatic Activity:

Another investigation focused on the enzymatic activity of β-fructofuranosidases from Rhodotorula dairenensis. The study revealed how these enzymes utilize D-fructofuranose to produce various prebiotic oligosaccharides, showcasing the compound's role in biotechnological applications .

Research Findings

属性

IUPAC Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-STNXCDFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746023 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117013-19-1 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。